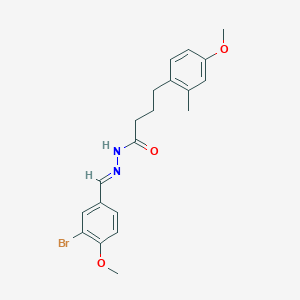![molecular formula C25H27N3O4 B297947 Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has shown potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent, with promising results.
Mécanisme D'action
The mechanism of action of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anticancer and anti-inflammatory effects through the inhibition of specific enzymes and proteins involved in these processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate have been studied extensively. Studies have shown that this compound exhibits cytotoxic effects against cancer cells, with minimal toxicity to normal cells. Additionally, this compound has been shown to reduce inflammation in various animal models, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate for lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One of the most significant directions is the further development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis process for this compound to increase its availability for research purposes. Furthermore, studies could investigate the potential of this compound for other applications, such as in the field of materials science or as a fluorescent probe.
Méthodes De Synthèse
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex chemical compound that requires a multistep synthesis process. One of the most common methods for synthesizing this compound is through the reaction of 1-adamantylamine, 4-methylbenzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction involves several steps, including the formation of an imine intermediate, which is subsequently cyclized to form the final product. Other methods for synthesizing this compound include the use of microwave irradiation and ultrasound-assisted methods.
Propriétés
Nom du produit |
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
Formule moléculaire |
C25H27N3O4 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C25H27N3O4/c1-3-32-24(31)20-19-21(23(30)27(22(19)29)18-6-4-14(2)5-7-18)28(26-20)25-11-15-8-16(12-25)10-17(9-15)13-25/h4-7,15-17H,3,8-13H2,1-2H3 |
Clé InChI |
ZGRKARDZFYUSJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)C)C45CC6CC(C4)CC(C6)C5 |
SMILES canonique |
CCOC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)C)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)


![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)
